4-Nitrophenyl 3-oxopiperazine-1-carboxylate
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Overview
Description
4-Nitrophenyl 3-oxopiperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a nitrophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-oxopiperazine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3-oxopiperazine-1-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 3-oxopiperazine-1-carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-Aminophenyl 3-oxopiperazine-1-carboxylate.
Hydrolysis: 4-Nitrophenol and 3-oxopiperazine-1-carboxylic acid.
Scientific Research Applications
4-Nitrophenyl 3-oxopiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: Used in the study of enzyme kinetics and as a substrate for enzyme assays.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-oxopiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 3-oxopiperazine-1-carboxamide: Similar structure but with an amide group instead of an ester.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy substituent.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Features a hydrazino group.
Uniqueness
4-Nitrophenyl 3-oxopiperazine-1-carboxylate is unique due to the presence of both the nitrophenyl and piperazine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
880093-94-7 |
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Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H11N3O5/c15-10-7-13(6-5-12-10)11(16)19-9-3-1-8(2-4-9)14(17)18/h1-4H,5-7H2,(H,12,15) |
InChI Key |
IAQKVBNCICERIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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